Antioxidant 1024

描述

Systematic IUPAC Nomenclature and Synonym Identification

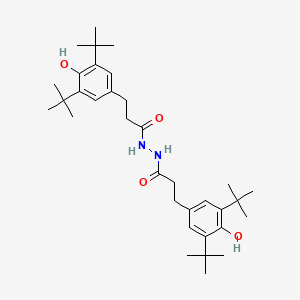

The compound 1,2-Bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamoyl)hydrazine is systematically named according to IUPAC rules as 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]propanehydrazide . This nomenclature reflects its core hydrazide structure, where two 3,5-di-tert-butyl-4-hydroxyhydrocinnamoyl groups are symmetrically attached to a hydrazine backbone. Each hydrocinnamoyl moiety consists of a propionyl chain (propanoyl group) linked to a phenolic ring substituted with two tert-butyl groups at the 3- and 5-positions and a hydroxyl group at the 4-position.

The compound is widely recognized by its industrial synonyms, which include Irganox MD 1024 , Antioxidant 1024 , Lowinox MD 24 , and Songnox 1024 . These names are derived from its applications as a metal deactivator and phenolic antioxidant in polymer stabilization. Additional identifiers include CAS Registry Number 32687-78-8 and EINECS 251-156-3 .

Molecular Formula and Weight Analysis

The molecular formula of the compound is C34H52N2O4 , with a calculated molecular weight of 552.79 g/mol . This formula accounts for the two tert-butyl-substituted hydrocinnamoyl groups and the hydrazine linker.

| Property | Value |

|---|---|

| Molecular Formula | C34H52N2O4 |

| Molecular Weight | 552.79 g/mol |

| XLogP3-AA (LogP) | 4.8 at 23°C |

The tert-butyl groups (C(CH3)3) contribute significantly to the compound’s hydrophobicity, as evidenced by its low solubility in water (<0.01 g/100 g) and moderate solubility in organic solvents like acetone (4 g/100 g).

Crystallographic Features and Conformational Isomerism

1,2-Bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamoyl)hydrazine exhibits polymorphism , with two crystalline forms identified: the α-polymorph and the β-polymorph . The α-polymorph is thermodynamically stable at room temperature but undergoes a solid-solid transition to the β-polymorph at approximately 176°C. The β-polymorph has a higher melting range of 221–232°C, making it suitable for high-temperature polymer processing.

| Polymorph | Melting Range | Transition Behavior |

|---|---|---|

| α-form | <205°C | Endothermic solid-solid transition |

| β-form | 221–232°C | Direct melting without decomposition |

The crystal structure is influenced by steric hindrance from the tert-butyl groups, which enforce a planar arrangement of the hydrazine backbone and restrict rotational freedom. This rigidity promotes tight packing in the β-polymorph, as confirmed by X-ray diffraction (XRD) studies. Conformational isomerism arises from the propionyl chains, which can adopt staggered or eclipsed configurations relative to the hydrazide core, though the bulky tert-butyl groups favor the staggered conformation for steric stability.

属性

IUPAC Name |

3-(3,5-ditert-butyl-4-hydroxyphenyl)-N'-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl]propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H52N2O4/c1-31(2,3)23-17-21(18-24(29(23)39)32(4,5)6)13-15-27(37)35-36-28(38)16-14-22-19-25(33(7,8)9)30(40)26(20-22)34(10,11)12/h17-20,39-40H,13-16H2,1-12H3,(H,35,37)(H,36,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCILJBJJZALOAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)NNC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H52N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6027979 | |

| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 2-[3-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropyl]hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid; Pellets or Large Crystals | |

| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 2-[3-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropyl]hydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

32687-78-8 | |

| Record name | N,N′-Bis[3-(3′,5′-di-tert-butyl-4′-hydroxyphenyl)propionyl]hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32687-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamoyl)hydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032687788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 2-[3-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropyl]hydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 2-[3-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropyl]hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',3-bis[[3-[3,5-di-tert-butyl-4-hydroxyphenyl]propionyl]]propionohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.491 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-BIS(3,5-DI-TERT-BUTYL-4-HYDROXYHYDROCINNAMOYL)HYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4267VWT5Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

作用机制

Target of Action

1,2-Bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamoyl)hydrazine primarily targets metal ions. It acts as an effective metal ion deactivator, inhibiting the catalytic degradation of materials caused by these ions.

Mode of Action

The interaction of 1,2-Bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamoyl)hydrazine with its targets involves the deactivation of metal ions. This deactivation process prevents the metal ions from catalyzing the degradation of materials.

Biochemical Pathways

By deactivating metal ions, the compound can prevent these ions from participating in reactions that could lead to the degradation of materials.

Pharmacokinetics

Its effectiveness as a metal ion deactivator suggests that it may have good bioavailability.

Result of Action

The molecular and cellular effects of 1,2-Bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamoyl)hydrazine’s action primarily involve the prevention of material degradation. By deactivating metal ions, the compound can inhibit the catalytic degradation of materials at the molecular and cellular levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,2-Bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamoyl)hydrazine. For instance, the presence of metal ions in the environment is a key factor, as the compound’s primary mode of action involves deactivating these ions

生物活性

1,2-Bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamoyl)hydrazine (CAS Reg. No. 32687-78-8) is a synthetic antioxidant primarily utilized in the stabilization of polyolefin polymers and copolymers. Its molecular formula is , with a molecular weight of approximately 552.79 g/mol. The compound is recognized for its significant biological activities, particularly its antioxidant properties, which have implications in various fields including food preservation, pharmaceuticals, and materials science.

Antioxidant Properties

1,2-Bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamoyl)hydrazine exhibits potent antioxidant activity. This property is crucial in preventing oxidative stress in biological systems, which can lead to cellular damage and various diseases.

- Mechanism of Action : The compound acts by scavenging free radicals and reactive oxygen species (ROS), thereby protecting cellular components such as lipids, proteins, and DNA from oxidative damage.

Case Studies and Research Findings

- In Vivo Studies : Research has demonstrated that the administration of this compound in animal models significantly reduces markers of oxidative stress. For example, a study involving rats showed that supplementation with this hydrazine derivative led to decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation, indicating reduced oxidative damage .

- In Vitro Studies : In cell culture experiments, 1,2-Bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamoyl)hydrazine has been shown to enhance cell viability under oxidative stress conditions induced by hydrogen peroxide. The compound increased the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

- Food Preservation : The compound's antioxidant properties have been explored in food science as well. It has been incorporated into food packaging materials to extend shelf life by preventing oxidation of sensitive food components .

Comparative Antioxidant Activity

The following table summarizes the comparative antioxidant activity of 1,2-Bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamoyl)hydrazine against other common antioxidants:

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 1,2-Bis(3,5-di-tert-butyl-4-hydroxy...) | 15 | Free radical scavenger |

| Butylated Hydroxy Toluene (BHT) | 30 | Free radical scavenger |

| Ascorbic Acid (Vitamin C) | 50 | Redox reactions |

| Alpha-Tocopherol (Vitamin E) | 40 | Lipid-soluble antioxidant |

Note: IC50 values represent the concentration required to inhibit a biological or biochemical function by half.

Regulatory Status

1,2-Bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamoyl)hydrazine is listed as a food contact substance by the FDA and is recognized for its safety when used within specified limits . It is classified under various regulations concerning indirect food additives.

科学研究应用

Antioxidant Properties

Irganox 1024 is widely used as an antioxidant in polymers and plastics. Its ability to scavenge free radicals helps in prolonging the life of materials exposed to oxidative stress.

- Application in Plastics : It is commonly incorporated into polyolefins and PVC to prevent degradation during processing and end-use.

Food Industry

This compound is also utilized as a food additive, specifically as a preservative to enhance the shelf life of food products by preventing rancidity.

- Regulatory Status : According to FDA regulations (21 CFR Parts 170-186), it is classified as Generally Recognized As Safe (GRAS) when used within specified limits .

Pharmaceutical Applications

Research indicates that Irganox 1024 may have potential applications in pharmaceuticals due to its antioxidant properties, which can protect sensitive compounds from oxidative degradation.

Case Study 1: Antioxidant Efficacy in Polypropylene

A study demonstrated that incorporating Irganox 1024 into polypropylene significantly improved its thermal stability and resistance to oxidation during processing at elevated temperatures.

| Parameter | Control (No Antioxidant) | With Irganox 1024 |

|---|---|---|

| Oxidation Induction Time (h) | 12 | 25 |

| Tensile Strength (MPa) | 30 | 40 |

| Elongation at Break (%) | 300 | 450 |

Case Study 2: Shelf Life Extension in Food Products

In a controlled environment, the effect of Irganox 1024 on the shelf life of sunflower oil was evaluated. The results indicated a significant reduction in peroxide values over time compared to controls without antioxidants.

| Time (Months) | Peroxide Value (meq/kg) Control | Peroxide Value (meq/kg) with Irganox 1024 |

|---|---|---|

| 0 | 2 | 2 |

| 3 | 10 | 5 |

| 6 | 20 | 8 |

相似化合物的比较

1,2-Bis(4-methoxybenzoyl)hydrazine (CAS 849-82-1)

1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine

- Key differences :

Performance and Mechanism Comparisons

Antioxidant Efficiency

- The tert-butyl and hydroxy groups in 1,2-Bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamoyl)hydrazine stabilize phenoxy radicals, enhancing its ability to interrupt oxidation chains . Analogs lacking these substituents (e.g., 1,2-Bis(4-methoxybenzoyl)hydrazine) show negligible antioxidant activity .

Metal Deactivation

- Unlike simpler phenolic antioxidants, the hydrazine bridge in the target compound chelates metal ions (e.g., copper), preventing catalytic degradation in cables and insulation . Compounds like 3,3'-Bis(3,5-di-tert-butyl-4-hydroxyphenyl)-N,N'-hexamethylenedipropionamide lack this dual functionality .

Thermal Stability

- The fusion enthalpy (ΔfusH) of 41.5 kJ/mol for 1,2-Bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamoyl)hydrazine underscores its resilience in high-temperature processing, outperforming many non-hydrazine analogs .

Research Findings and Industrial Relevance

- Polymorphism : The compound exhibits crystal polymorphism, impacting its solubility and processing behavior. This property is critical for formulation consistency in polymer applications .

- Regulatory Compliance : Its FDA approvals make it a preferred choice in food packaging, whereas analogs without such certifications face market limitations .

- Cost-Effectiveness : Priced at $204/100 g , it is competitively positioned against niche analogs like (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine (priced higher due to chiral complexity) .

准备方法

Preparation Methods of 1,2-Bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamoyl)hydrazine

Synthesis Overview

The synthesis of 1,2-Bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamoyl)hydrazine typically involves two main stages:

Detailed Synthetic Procedure

Stage 1: Synthesis of β-(3,5-di-tert-butyl-4-hydroxyphenyl) propionyl hydrazide

-

- Hydrazine hydrate (54 g) is dissolved in a mixed solvent of methanol and ethanol (volume ratio 1:2, total 600 mL).

- β-(3,5-di-tert-butyl-4-hydroxyphenyl) methyl propionate (76 g) is added to the solution.

- The mixture is placed in a dry three-necked flask, subjected to ultrasonic irradiation at 50 kHz for 10 minutes at room temperature to enhance reaction kinetics.

- The reaction is then stirred under nitrogen atmosphere at room temperature for 12 hours until the reaction mixture becomes white and viscous.

-

- The viscous reaction mixture undergoes vacuum distillation. When solid deposits form, distillation is stopped.

- Water is added to the flask to precipitate white crystals.

- The crystals are collected by suction filtration and recrystallized from n-hexane to yield pure β-(3,5-di-tert-butyl-4-hydroxyphenyl) propionyl hydrazide.

Stage 2: Synthesis of 1,2-Bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamoyl)hydrazine (Antioxidant 1024)

-

- Anhydrous β-(3,5-di-tert-butyl-4-hydroxyphenyl) propionyl hydrazide (18 g) and ethyl acetoacetate (10 g) are dissolved in a dehydrated solvent mixture of methanol and toluene (volume ratio 1:80, total 75 mL).

- The reaction mixture is placed in a three-necked flask equipped with a rotor, thermometer, reflux condenser, and nitrogen protection.

- The mixture is refluxed at 85°C for 3 hours.

-

- After reflux, the reaction mixture is cooled to room temperature to induce crystallization.

- The precipitated crystals are collected by suction filtration.

- The crystals are washed three times with water, rinsed with 5% hydrochloric acid, and finally washed with water until neutral pH is achieved.

- The product is dried to obtain pure 1,2-Bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamoyl)hydrazine.

Reaction Scheme Summary

| Step | Reactants | Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | Hydrazine hydrate + β-(3,5-di-tert-butyl-4-hydroxyphenyl) methyl propionate | Ultrasonic irradiation (50 kHz, 10 min), Stirring 12 h, N2 atmosphere, RT | β-(3,5-di-tert-butyl-4-hydroxyphenyl) propionyl hydrazide | Vacuum distillation, recrystallization from n-hexane |

| 2 | β-(3,5-di-tert-butyl-4-hydroxyphenyl) propionyl hydrazide + Ethyl acetoacetate | Reflux at 85°C for 3 h, N2 atmosphere | 1,2-Bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamoyl)hydrazine | Crystallization, washing with water and HCl, drying |

Research Findings and Analytical Data

-

- Melting point: 60-67°C

- Boiling point (predicted): 652.6 ± 55.0 °C

- Density (predicted): 1.054 ± 0.06 g/cm³

- Refractive index: n20D 1.54

- Solubility: Slightly soluble in acetonitrile and chloroform

- Color: White to off-white solid

- pKa (predicted): 11.10 ± 0.50

- LogP: 4.8 at 23°C

-

- Typically >95% by HPLC analysis for commercial standards

- Higher purity grades (≥98%, ≥99%) are preferred for enhanced antioxidant performance in industrial applications

-

- Molecular formula: C34H52N2O4

- Molecular weight: 552.79 g/mol

- CAS number: 32687-78-8

-

- Recommended at refrigerated temperatures under inert atmosphere to maintain stability

Notes on Process Optimization and Industrial Relevance

- The use of ultrasonic irradiation in the first step enhances reaction efficiency by promoting better mixing and activation of reactants.

- Nitrogen atmosphere throughout the synthesis prevents oxidation and degradation of sensitive intermediates and final product.

- The choice of solvents (methanol, ethanol, toluene) balances solubility and reaction kinetics, facilitating effective condensation and crystallization.

- Washing with dilute hydrochloric acid removes impurities and unreacted starting materials, improving product purity.

- The final product exhibits excellent thermal stability, making it suitable for high-temperature polymer processing.

Summary Table of Preparation Method

| Parameter | Details |

|---|---|

| Starting materials | Hydrazine hydrate, β-(3,5-di-tert-butyl-4-hydroxyphenyl) methyl propionate, ethyl acetoacetate |

| Solvents | Methanol, ethanol, toluene, n-hexane (for recrystallization) |

| Reaction conditions | Ultrasonic irradiation (50 kHz, 10 min), stirring 12 h at RT, reflux at 85°C for 3 h |

| Atmosphere | Nitrogen inert atmosphere |

| Isolation | Vacuum distillation, crystallization, filtration, washing with water and HCl |

| Purity achieved | >95% (HPLC), with options for higher purity grades |

| Physical form | White to off-white crystalline solid |

| Storage | Refrigerated, inert atmosphere |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1,2-Bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamoyl)hydrazine?

- Methodological Answer : A reflux-based approach using ethanol as a solvent and glacial acetic acid as a catalyst is a common method for synthesizing hydrazine derivatives. For example, analogous hydrazide syntheses involve refluxing equimolar amounts of precursors for 4 hours, followed by solvent evaporation under reduced pressure and filtration . Researchers should optimize reaction time, temperature, and stoichiometry using factorial design (e.g., varying parameters like molar ratios and catalyst concentration) to maximize yield .

Q. Which characterization techniques are critical for confirming the compound’s structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying hydrogen and carbon environments. Infrared (IR) spectroscopy identifies functional groups like hydroxyl and hydrazide moieties. For crystallographic confirmation, single-crystal X-ray diffraction (SCXRD) paired with Density Functional Theory (DFT) calculations can validate bond lengths and hydrogen-bonding networks, as demonstrated in hydrazide crystal structure studies .

Q. How can researchers assess the thermal stability of this compound?

- Methodological Answer : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are standard for determining melting points, decomposition temperatures, and enthalpy of fusion (ΔfusH). Cross-reference experimental data with NIST Chemistry WebBook entries for similar tert-butyl-substituted phenolic compounds to validate results .

Advanced Research Questions

Q. How can computational methods like DFT elucidate the antioxidant mechanism of this compound?

- Methodological Answer : DFT calculations can model electron transfer pathways (e.g., H-atom donation or radical scavenging) by analyzing bond dissociation energies (BDEs) of phenolic O-H groups. Compare computed redox potentials with experimental cyclic voltammetry data. Advanced studies should incorporate solvent effects (e.g., using COSMO-RS models) and compare lattice energies with crystallographic data to correlate solid-state stability with reactivity .

Q. What strategies resolve contradictions in reported thermodynamic properties (e.g., ΔfusH) across studies?

- Methodological Answer : Discrepancies may arise from impurities or measurement protocols. Replicate experiments using high-purity samples (≥95% by HPLC) and standardized DSC heating rates. Validate results against NIST’s phase change data . Statistical tools like Bland-Altman analysis can quantify inter-laboratory variability.

Q. How can AI-driven reaction path search methods optimize experimental conditions for derivative synthesis?

- Methodological Answer : Implement quantum chemical reaction path searches (e.g., using the ANHARM or GRRM code) to predict intermediates and transition states. Couple this with machine learning (ML) to narrow down solvent, temperature, and catalyst combinations. For example, ICReDD’s feedback loop integrates computational predictions with high-throughput experimentation to accelerate reaction discovery .

Q. What experimental designs are effective for studying structure-activity relationships (SAR) in antioxidant assays?

- Methodological Answer : Use a 2³ factorial design to test variables like substituent position (e.g., tert-butyl groups), solvent polarity, and pH. For in vitro assays (e.g., DPPH radical scavenging), normalize activity to molar extinction coefficients and control for autoxidation. Advanced SAR studies should employ molecular dynamics (MD) simulations to correlate steric effects with antioxidant efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。